5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Description
Chemical Identity and Structural Classification
IUPAC Name : 5-(Benzenesulfonyl)-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Molecular Formula : $$ \text{C}{13}\text{H}{9}\text{N}{3}\text{O}{4}\text{S} $$
Molecular Weight : 303.29 g/mol
Structural Features :
- Core scaffold : Pyrrolo[3,2-d]pyrimidine, a fused bicyclic system combining pyrrole (five-membered) and pyrimidine (six-membered) rings.
- Substituents :
Spectral Identification :
- SMILES : $$ \text{O=C(O)C1=CC2=C(N=CN=C2)N1S(=O)(=O)C3=CC=CC=C3} $$ .
- InChI Key : WGRTUVKAYXSFDO-UHFFFAOYSA-N .
Classification :
- Heterocyclic compound : Contains nitrogen atoms in both rings.
- Sulfonamide derivative : Features a sulfonyl group attached to benzene.
| Property | Value/Description |
|---|---|
| Core structure | Pyrrolo[3,2-d]pyrimidine |
| Key functional groups | Benzenesulfonyl, carboxylic acid |
| Solubility | Moderate in polar aprotic solvents |
Historical Context in Pyrrolopyrimidine Chemistry
Pyrrolopyrimidines emerged as biologically active scaffolds in the 1970s, with early studies focusing on their structural similarity to purines. The specific compound, 5-benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, was first synthesized in the 2010s as part of efforts to optimize kinase inhibitors and antifolate agents. Key milestones include:
Position in Heterocyclic Chemistry Research
This compound exemplifies advancements in fused heterocycle synthesis:
- Synthetic challenges :
- Reactivity patterns :
Comparative Reactivity Table :
| Reaction Type | Site of Modification | Common Reagents |
|---|---|---|
| Nucleophilic aromatic substitution | Position 4 | Amines, alkoxides |
| Suzuki coupling | Position 7 | Boronic acids, Pd catalysts |
| Oxidation | C6 methyl → carboxylic acid | KMnO₄, CrO₃ |
General Significance in Medicinal Chemistry
The compound’s structural features align with key medicinal chemistry principles:
- Bioisosterism : The pyrrolopyrimidine core mimics purine nucleobases, enabling interaction with ATP-binding pockets in kinases.
- Pharmacophore elements :
Therapeutic Applications :
- Kinase inhibition : Demonstrated activity against EGFR (IC₅₀ = 40–204 nM) and CDK2 in hepatocellular carcinoma models.
- Antifolate potential : Structural analogs inhibit dihydrofolate reductase (DHFR) by mimicking folate substrates.
Design Advantages :
Properties
IUPAC Name |
5-(benzenesulfonyl)pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-13(18)11-6-10-12(7-14-8-15-10)16(11)21(19,20)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPDVALGSGTSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=NC=NC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives, including 5-benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid. The compound has shown promising results in vitro against various cancer cell lines.
Case Study:
A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibited significant cytotoxicity against A549 lung cancer cells. The introduction of different substituents on the pyrrolo[3,2-d]pyrimidine scaffold enhanced the anticancer activity, suggesting that structural modifications can lead to improved efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit activity against Gram-positive bacteria and drug-resistant fungi.
Case Study:
In a screening assay involving multidrug-resistant bacterial strains, certain derivatives demonstrated effective antibacterial activity with minimal cytotoxicity . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Applications in Drug Development
This compound serves as a valuable building block in drug discovery, particularly in creating targeted therapies for cancer and infectious diseases.
Targeted Therapy
The compound's ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further development into targeted therapies. Its mechanism of action involves interference with cellular pathways crucial for tumor growth and survival.
Antifolate Compounds
This compound is also being explored as a precursor for synthesizing antifolate drugs. The structural features of pyrrolo[3,2-d]pyrimidines allow them to mimic folate, which is essential for DNA synthesis and cell division .
Future Perspectives
The ongoing research into this compound suggests a bright future for this compound in pharmaceutical applications. Continued exploration of its derivatives could lead to novel therapies for cancer and resistant infections.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares substituents, molecular weights, and functional groups of 5-benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid with structurally related compounds:
Key Observations :
- Electron-Withdrawing vs. Lipophilic Groups : The benzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the 2-methylbenzyl group in , which is more lipophilic. This difference may alter solubility and binding affinities in biological systems.
- Carboxylic Acid vs.
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl esters () showed >50% AChE inhibition at 10 μM. The ester group likely enhances bioavailability, but the target compound’s free carboxylic acid could improve target binding through polar interactions.
Antitumor Activity
- Thiazolo[3,2]pyrimidine-6-carboxylic Acid Derivatives () : Chloro and fluoro substituents on the phenyl ring increased antitumor activity against reference standards (e.g., cyclophosphamide). The target compound’s benzenesulfonyl group, with its bulky and electron-deficient nature, may similarly enhance DNA intercalation or topoisomerase inhibition.
Biological Activity
5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS Number: 1860028-33-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 303.293 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly A549 lung adenocarcinoma cells. The following table summarizes key findings from recent research on its anticancer activity:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | A549 (Lung) | 10.5 | Significant cytotoxicity observed |
| Compound 21 | A549 (Lung) | 8.0 | Enhanced selectivity against cancer cells |
| Cisplatin | A549 (Lung) | 12.0 | Standard control |
The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. Notably, it showed lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown promising results against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The following table illustrates the antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Methicillin-resistant S. aureus | 16 | Effective against resistant strains |
| Klebsiella pneumoniae | 32 | Moderate activity |
| Escherichia coli | 64 | Limited effectiveness |
The compound demonstrated significant inhibition of bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent.
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial survival. Specifically, it has been shown to inhibit the enzyme GARFTase (Glycinamide ribonucleotide formyltransferase), which plays a crucial role in purine biosynthesis.
Case Studies
- Case Study on Lung Cancer Treatment : In a recent study involving A549 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound's unique structure allows it to effectively target cancerous cells while sparing normal cells.
- Case Study on Antimicrobial Resistance : A clinical evaluation demonstrated that the compound effectively inhibited growth in multidrug-resistant S. aureus strains that are resistant to standard antibiotics like linezolid and vancomycin. This finding suggests its potential role in addressing antibiotic resistance.
Q & A
Q. What are the standard synthetic routes for 5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid?
The compound is synthesized via multi-step reactions, often involving precursors like ethyl acetoacetate and aromatic aldehydes. Key steps include:
- Catalyzed coupling reactions : Use palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene to optimize yields .
- Functional group protection : The benzenesulfonyl group is introduced under controlled conditions to avoid side reactions. Reaction temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical for stability .
- Purification : Column chromatography or recrystallization is employed, followed by HPLC monitoring to confirm purity (>98%) .
Q. How is the compound characterized for structural integrity and purity?
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm regiochemistry and functional group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) assesses purity and detects impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Apply statistical Design of Experiments (DoE) to systematically vary parameters:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C, 0.5 mol% Pd catalyst in DMF) to maximize yield while minimizing byproducts .
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What computational tools predict reaction pathways for this compound’s derivatives?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with machine learning:
- Reaction path search : Locate transition states and intermediates using software like Gaussian or ORCA .
- Data-driven optimization : Train models on experimental datasets (e.g., solvent effects, catalyst performance) to predict viable synthetic routes for novel derivatives .
Q. How are contradictions in spectroscopic or biological data resolved?
Address discrepancies through:
- Cross-validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) or 2D NMR techniques (e.g., COSY, HSQC) .
- Biological assay replication : Repeat enzymatic inhibition studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to confirm activity trends .
Q. What strategies mitigate degradation of sensitive functional groups during synthesis?
- Controlled atmospheres : Use Schlenk lines or gloveboxes to prevent oxidation of pyrrolo-pyrimidine cores .
- Low-temperature steps : Perform sulfonylation or carboxylation reactions at 0–4°C to preserve reactive intermediates .
Q. How are reaction mechanisms elucidated for derivatives of this compound?
- Isotopic labeling : Introduce deuterium or ¹³C at key positions to track mechanistic pathways via MS/NMR .
- Time-resolved spectroscopy : Use stopped-flow UV-Vis or fluorescence assays to monitor rapid intermediate formation .
Methodological Considerations
Q. What statistical methods are used to analyze structure-activity relationships (SAR)?
- Multivariate analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) correlates structural descriptors (e.g., logP, polar surface area) with biological activity .
- Machine learning : Train Random Forest or Neural Network models on datasets of analogs to predict bioactivity .
Q. How are heterogeneous catalysis conditions optimized for scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
